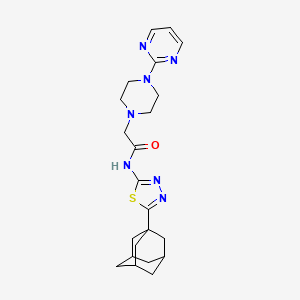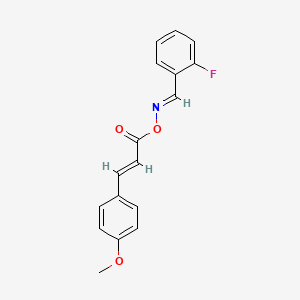
Antifungal agent 90
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal Agent 90 is a potent compound used to combat fungal infections. It is part of a broader class of antifungal agents that target various fungal pathogens, providing an essential tool in the treatment of mycoses. This compound is particularly noted for its efficacy against resistant fungal strains, making it a valuable asset in both clinical and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 90 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance antifungal activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce desired functional groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to streamline production. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Antifungal Agent 90 undergoes various chemical reactions, including:
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction replaces one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with specific modifications that enhance its antifungal properties.
Scientific Research Applications
Antifungal Agent 90 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antifungal mechanisms and to develop new antifungal agents.
Biology: Employed in research to understand fungal cell biology and the development of resistance mechanisms.
Medicine: Integral in the development of new therapeutic strategies for treating fungal infections, particularly those resistant to conventional treatments.
Industry: Used in the formulation of antifungal coatings and materials to prevent fungal growth in various industrial applications.
Mechanism of Action
The mechanism of action of Antifungal Agent 90 involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. By targeting the enzyme lanosterol 14α-demethylase, this compound disrupts the production of ergosterol, leading to increased membrane permeability and cell death. This mechanism is particularly effective against resistant fungal strains that have developed mechanisms to evade other antifungal agents.
Comparison with Similar Compounds
Fluconazole: Another azole antifungal that inhibits ergosterol biosynthesis but has a different spectrum of activity.
Itraconazole: Similar mechanism but used for a broader range of fungal infections.
Voriconazole: Known for its efficacy against Aspergillus species and other resistant fungi.
Uniqueness: Antifungal Agent 90 stands out due to its high efficacy against resistant strains and its ability to be modified chemically to enhance its properties. Its unique structure allows for targeted action with minimal side effects, making it a preferred choice in both clinical and industrial applications.
Properties
Molecular Formula |
C17H14FNO3 |
|---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
[(E)-(2-fluorophenyl)methylideneamino] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H14FNO3/c1-21-15-9-6-13(7-10-15)8-11-17(20)22-19-12-14-4-2-3-5-16(14)18/h2-12H,1H3/b11-8+,19-12+ |
InChI Key |
RAFDUNAGHQDDKF-GGNBMFIYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)O/N=C/C2=CC=CC=C2F |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)ON=CC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



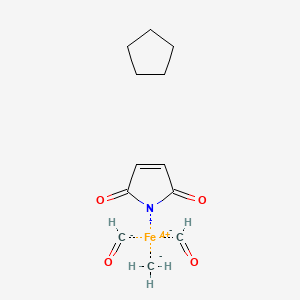
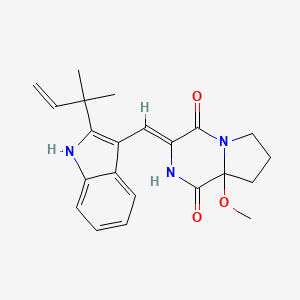
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
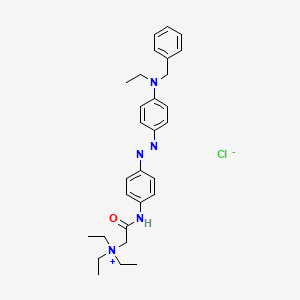
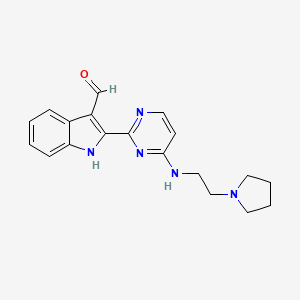

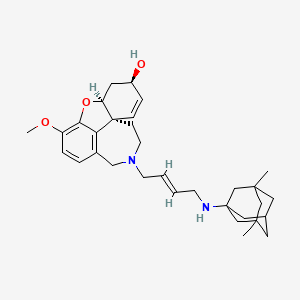
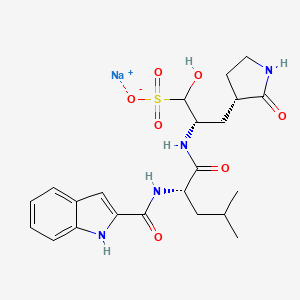
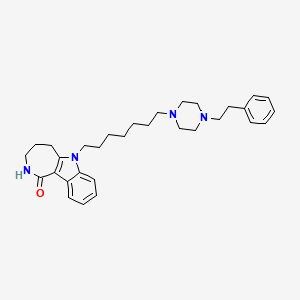
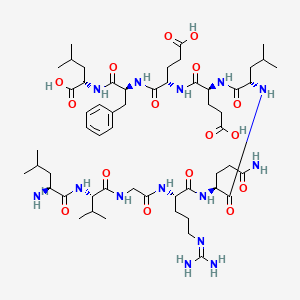
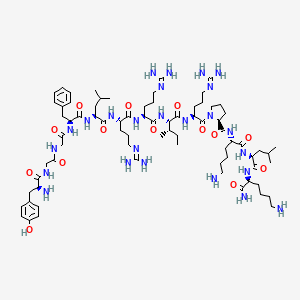
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
